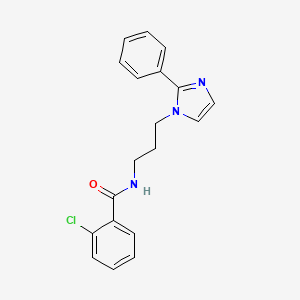

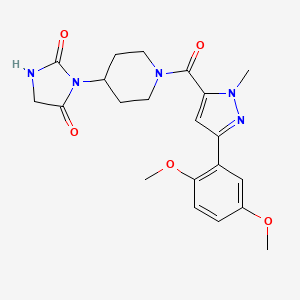

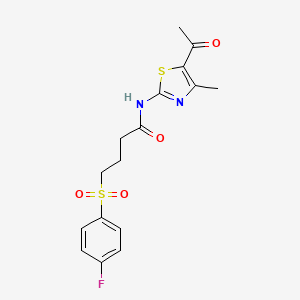

2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs . This compound is available from suppliers for scientific research .

Synthesis Analysis

The synthesis of imidazole-containing compounds has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives has been used to synthesize similar compounds .Chemical Reactions Analysis

Imidazole-containing compounds are known for their broad range of chemical reactions. They are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Research into indolyl azetidinones, closely related to the chemical structure of interest, has demonstrated significant anti-inflammatory properties. These compounds were synthesized through a series of reactions starting with the condensation of specific benzamides and aryl aldehydes, showing promising results compared to non-steroidal anti-inflammatory drugs (NSAIDs) in terms of anti-inflammatory and ulcerogenic activities (R. Kalsi et al., 1990).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, which share a functional moiety with the compound , have been investigated for their cardiac electrophysiological activities. These studies have identified compounds with potency comparable to sematilide, a class III antiarrhythmic agent, indicating the potential for the development of new therapeutic agents in this class (T. K. Morgan et al., 1990).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives has revealed significant anticonvulsant activities against seizures induced by maximal electroshock (MES). These findings suggest the utility of imidazolyl derivatives in the development of new anticonvulsant therapies (Zeynep Aktürk et al., 2002; Z. Soyer et al., 2004).

Antimicrobial and Antifungal Activities

The synthesis of novel benzimidazole derivatives has been explored for their potential antimicrobial and antifungal properties. Preliminary biological tests on these compounds have shown them to possess significant biological activities, highlighting their potential in treating microbial infections (Ahamed A. Jafar et al., 2010).

Cytotoxicity and Antitumor Activity

Studies on 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imines have investigated their cytotoxic potency on various human cancer cell lines. This research points to the potential of these compounds in developing new anticancer therapies, with some derivatives showing significant inhibitory effects on cervical and bladder cancer cell lines (Łukasz Balewski et al., 2020).

Wirkmechanismus

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Some imidazole derivatives have been shown to exhibit antioxidant potential .

Eigenschaften

IUPAC Name |

2-chloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O/c20-17-10-5-4-9-16(17)19(24)22-11-6-13-23-14-12-21-18(23)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMRMNBUDFBMHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B2640389.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2640393.png)

![3-ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2640395.png)

![5-Bromo-2-chloro-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]benzamide](/img/structure/B2640398.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)